Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Hydroxyl group at position 7, enhancing polarity and hydrogen-bonding capacity.
- Ethyl ester at position 3, which may influence solubility and serve as a synthetic handle for further modifications.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-12(17)8-6-13-15-10(16)5-9(7-3-4-7)14-11(8)15/h5-7,13H,2-4H2,1H3 |
InChI Key |
LGBCSYIIQCMBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC(=CC2=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis
A method for synthesizing 7-hydroxypyrazolo[1,5-a]pyrimidines involves hydrolyzing a 7-chloro precursor:
Oxidative Hydroxylation
Oxidation of a 7-methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature provides an alternative pathway. This method avoids harsh hydrolysis conditions, preserving ester functionality.
Cyclocondensation for Core Assembly
The pyrazolo[1,5-a]pyrimidine scaffold can be constructed de novo, incorporating substituents during ring formation.
Aminopyrazole and β-Ketoester Condensation
A general route involves reacting 5-aminopyrazole derivatives with β-ketoesters:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) accelerates cyclocondensation, improving yields to 85–90% in related pyrazolo[1,5-a]pyrimidines.
Esterification and Protecting Group Strategies
The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions.
Direct Esterification
Chemical Reactions Analysis
Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant activity against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Vulvar Carcinoma) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results suggest that Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate may disrupt critical cellular processes involved in cancer progression .
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes, which is crucial in the development of drugs targeting metabolic pathways. Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through mechanisms such as inhibition or modulation of enzyme activity. Specific studies have reported that derivatives can act as selective protein inhibitors, which may lead to new therapeutic strategies for diseases involving dysfunctional enzymatic activity .
Pharmacological Effects
In addition to anticancer properties and enzymatic inhibition, this compound has shown promise in other pharmacological areas:
- Anti-inflammatory Activity : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives may exhibit antimicrobial effects against various bacterial strains .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds. This method allows for structural modifications that enhance biological activity .
Synthetic Pathway Overview
- Starting Materials : NH-3-aminopyrazoles and β-dicarbonyl compounds.
- Reaction Conditions : Controlled temperatures during cyclocondensation.
- Yield and Purification : High yields with minimal purification steps required.
Case Studies
A comprehensive review of recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines highlights their potential applications in drug discovery . Notable case studies include:
- Study on Anticancer Activity : A series of experiments demonstrated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines, emphasizing their potential as lead compounds in developing new anticancer therapies.
- Enzymatic Inhibition Research : Investigations into the inhibitory effects on specific enzymes have provided insights into the mechanisms through which these compounds exert their biological effects.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Substituent Variations at Position 7
The hydroxyl group at position 7 distinguishes the target compound from analogs with alternative substituents:
Key Observations :
Substituent Variations at Position 5
Position 5 substitutions influence steric bulk and electronic properties:
Key Observations :
Core Saturation and Conformational Effects
The pyrazolo[1,5-a]pyrimidine core’s saturation state influences electronic delocalization:
Key Observations :
- Saturated cores (e.g., ) introduce conformational flexibility, which may affect binding to biological targets .
Biological Activity
Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1429249-70-6) is a compound within the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| CAS Number | 1429249-70-6 |
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between various aminopyrazoles and biselectrophilic compounds. The methodology allows for structural modifications that enhance the compound's biological properties .
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted its effectiveness against various cancer cell lines, suggesting a potential mechanism involving the inhibition of specific kinases related to tumor growth .
Antiviral Activity
In addition to its anticancer effects, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication in certain contexts, although specific viral targets remain to be fully elucidated .
Enzymatic Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines have been noted for their ability to inhibit enzymes involved in critical biological pathways, including those related to cancer and inflammation. This compound may act similarly by targeting specific enzymes .
Case Studies and Research Findings
A summary of notable studies is presented below:
Q & A
Q. What are the standard synthetic routes for Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with cyclopropyl ketones (e.g., cyclopropyl trifluoromethyl ketone) in acetic acid to form the pyrazolo[1,5-a]pyrimidine core. Reaction optimization includes temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropyl protons appear as distinct multiplets at δ 0.8–1.2 ppm, while the hydroxyl group (7-position) shows broad signals at δ 10–12 ppm .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 291.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks at 1700–1720 cm confirm ester carbonyl groups, and 3200–3400 cm indicate hydroxyl stretching .
Q. What biological activities are associated with this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit kinase inhibition (e.g., PI3K) and antiproliferative effects. The hydroxyl and cyclopropyl groups enhance target binding via hydrogen bonding and steric stabilization, respectively. In vitro assays (IC values <1 µM) using cancer cell lines (e.g., MCF-7) demonstrate dose-dependent growth inhibition .
Advanced Research Questions
Q. How can reaction efficiency be improved for large-scale synthesis?
- Ultrasonic-Assisted Synthesis: Sonication at 60–65°C reduces reaction time from hours to minutes (e.g., 12–18 minutes) by enhancing reagent mixing and energy transfer .
- Flow Chemistry: Continuous flow reactors improve scalability and yield consistency (>90%) by optimizing residence time and minimizing side reactions .
Q. What crystallographic techniques are used to resolve structural ambiguities?
Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and hydrogen-bonding networks. For example, SHELXL refines cyclopropane ring geometry (bond angles ~60°) and hydroxyl group orientation. Crystallization in ethyl acetate/hexane (1:3) yields diffraction-quality crystals .
Q. How do contradictory bioactivity data arise across studies?
Discrepancies often stem from:
- Substituent Variability: Trifluoromethyl vs. hydroxyl groups at position 7 alter PI3K binding affinity (ΔIC = 0.5–2 µM) .
- Assay Conditions: Varying ATP concentrations (10–100 µM) in kinase assays impact inhibition potency . Resolution requires standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., SPR for binding kinetics).
Q. What computational methods support structure-activity relationship (SAR) studies?
Q. How does regioselectivity impact derivative synthesis?
Substituent placement is controlled by:
- Electrophilic Reactivity: Enaminones preferentially react at pyrimidine C5 over C7 due to electron density differences (DFT-calculated Fukui indices: C5 = 0.12 vs. C7 = 0.08) .
- Protecting Groups: Boc protection of amines directs cyclocondensation to specific sites, enabling selective functionalization .
Methodological Recommendations
- For Contradictory Data: Cross-validate using SPR and cellular thermal shift assays (CETSA) .
- For Crystallography: Use SHELXL’s TWIN/BASF commands to handle twinning in high-symmetry space groups .
- For SAR Optimization: Combine free-energy perturbation (FEP) and alchemical scanning to predict substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
